Einecs 300-103-3
Description
Einecs 300-103-3 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Properties
CAS No. |
93920-19-5 |
|---|---|
Molecular Formula |
C20H43NO5 |
Molecular Weight |
377.6 g/mol |
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;undecanoic acid |
InChI |
InChI=1S/C11H22O2.C9H21NO3/c1-2-3-4-5-6-7-8-9-10-11(12)13;1-7(11)4-10(5-8(2)12)6-9(3)13/h2-10H2,1H3,(H,12,13);7-9,11-13H,4-6H2,1-3H3 |
InChI Key |
VYHSKKUZNRPTJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)O.CC(CN(CC(C)O)CC(C)O)O |
Related CAS |
93882-24-7 |
Origin of Product |
United States |
Preparation Methods
The preparation methods for Einecs 300-103-3 involve specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production: Large-scale production involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality.
Chemical Reactions Analysis
Hydrolysis Reactions
1,3-Dichloropropene undergoes pH-dependent hydrolysis via nucleophilic substitution (S<sub>N</sub>2) and elimination pathways:
Acidic conditions (pH < 5):
-
Dominated by acid-catalyzed hydrolysis, yielding 3-chloroallyl alcohol and HCl.
Neutral conditions (pH 7):
-
Phosphate ions accelerate hydrolysis through base catalysis, forming allyl alcohol derivatives .
-
Half-life (t<sub>1/2</sub>): 14 days in buffered aqueous solution .
Alkaline conditions (pH > 9):
-
Base-induced dehydrochlorination produces propylene and chlorides:
-
Rate increases with [OH⁻], reaching at pH 12.
Nucleophilic Substitution with Hydrogen Sulfide
In anoxic environments, 1,3-dichloropropene reacts with hydrogen sulfide species (HS⁻/H<sub>2</sub>S) via S<sub>N</sub>2 mechanisms:
| Parameter | cis-1,3-D | trans-1,3-D |
|---|---|---|
| Rate constant (k, M⁻¹s⁻¹) | ||
| DT<sub>50</sub> (pH 7.0) | 8.2 hrs | 6.5 hrs |
-
Products include mercaptans (RSH) and thioethers (RSR) via sequential substitutions .
-
HS⁻ is more reactive than H<sub>2</sub>S, with reaction rates increasing 5-fold at pH 8.9 vs. pH 5.9 .
Oxidation Reactions
1,3-Dichloropropene reacts vigorously with oxidizers (e.g., peroxides, HNO<sub>3</sub>):
-
Forms chlorinated epoxides and carbonyl compounds under mild conditions.
-
Combustion products include HCl, CO, and phosgene (COCl<sub>2</sub>) .
Thermal decomposition (200–400°C):
Environmental Degradation
Soil fumigation emissions:
| Compound | Volatilization Rate (μg m⁻²s⁻¹) | Half-life (soil) |
|---|---|---|
| cis-1,3-D | 18.0 | 3.2 days |
| trans-1,3-D | 9.2 | 4.1 days |
-
Hydrolysis and microbial degradation dominate in moist soils, with degradation rates 2–3× faster in organic-rich soils .
Metabolic Reactions
In mammalian systems, 1,3-dichloropropene undergoes glutathione conjugation:
-
Cis-isomer: 62–65% absorption in respiratory tract, metabolized to mercapturic acids .
-
Trans-isomer: Higher bioavailability due to slower hepatic clearance .
Reaction with Metals
Reactivity with metals follows the trend:
Aluminum > Magnesium > Steel
Stability in Organic Solvents
| Solvent | Stability (25°C) | Decomposition Products |
|---|---|---|
| Acetone | >6 months | None |
| Ethanol | 3 months | Ethyl chloride |
| Toluene | >12 months | Trace HCl |
Degradation accelerates in polar protic solvents due to solvolysis .
Scientific Research Applications
Einecs 300-103-3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.
Industry: It is used in the manufacturing of various industrial products and materials.
Mechanism of Action
The mechanism of action of Einecs 300-103-3 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Molecular Targets: Binding to specific enzymes or receptors in the body.
Pathways Involved: Modulating biochemical pathways such as the Krebs cycle or other metabolic processes.
Comparison with Similar Compounds
Einecs 300-103-3 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups.
Uniqueness: The specific properties and applications that distinguish this compound from other compounds.
List of Similar Compounds: Examples include amyl nitrite, bismuth tetroxide, and mercurous oxide.
Q & A
Q. What key physicochemical properties of Einecs 300-103-3 should be prioritized in preliminary studies?
Begin by characterizing solubility (in polar/nonpolar solvents), thermal stability (via TGA/DSC), and spectroscopic fingerprints (FTIR, NMR). Use standardized protocols for purity assessment, such as HPLC-UV or GC-MS, and document batch-specific variations. For reproducibility, ensure all measurements are conducted under controlled conditions (e.g., temperature, humidity) and cross-validate results with peer-reviewed literature .
Q. How should initial experiments be designed to assess this compound’s reactivity?
Employ a factorial design to test reactivity under varying pH, temperature, and solvent conditions. Include control groups (e.g., inert atmospheres for oxidation studies) and replicate experiments to account for instrumental variability. Document reaction kinetics using time-resolved spectroscopy or chromatography. Reference established protocols for analogous compounds to guide parameter selection .
Q. What safety protocols are critical when handling this compound in academic labs?
Conduct a hazard assessment using SDS databases and implement engineering controls (fume hoods, gloveboxes). Use personal protective equipment (PPE) rated for chemical exposure, and establish emergency procedures for spills or exposure. Regularly calibrate gas detectors and ventilation systems. Document safety validations in line with institutional guidelines .
Q. Which statistical methods are recommended for analyzing this compound’s stability in solvents?
Apply ANOVA to compare degradation rates across solvents, paired with Tukey’s HSD post-hoc tests. Use regression models to correlate environmental factors (e.g., light exposure) with stability. Validate assumptions (normality, homoscedasticity) via Shapiro-Wilk and Levene’s tests. Report confidence intervals and effect sizes to enhance interpretability .
Q. How can a baseline be established for comparative studies involving this compound and its analogs?
Define baseline metrics using high-purity reference standards. Perform parallel assays (e.g., IC50 for bioactivity) under identical conditions. Use negative controls (e.g., solvent-only) and positive controls (structurally similar compounds with known activity). Calibrate instruments before each experiment to minimize drift .
Advanced Research Questions
Q. How can contradictions between computational predictions and experimental data for this compound’s behavior be resolved?
Verify computational parameters (e.g., solvent models, basis sets) against experimental conditions. Replicate experiments using independent methods (e.g., XRD for crystallinity vs. DFT predictions). Perform sensitivity analyses to identify variables causing discrepancies. Cross-reference findings with domain-specific literature to contextualize anomalies .
Q. What advanced spectroscopic techniques optimize degradation pathway analysis for this compound?
Combine time-resolved LC-MS/MS for metabolite identification with in-situ Raman spectroscopy to monitor real-time structural changes. Use isotopic labeling (e.g., ¹³C) to trace degradation intermediates. Validate spectral assignments against computational simulations (DFT-IR/NMR) and reference databases .
Q. How can batch-to-batch variability be minimized in synthesizing this compound?
Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like reaction time, temperature, and catalyst loading. Use DOE (Design of Experiments) to optimize tolerances. Characterize each batch via orthogonal methods (e.g., elemental analysis, XRD) and archive samples for retrospective analysis .
Q. What strategies mitigate impurity interference in quantifying this compound in complex matrices?
Develop a sample preparation workflow using SPE (solid-phase extraction) or derivatization to enhance selectivity. Validate chromatographic methods (HPLC/GC) with spike-recovery tests and matrix-matched calibration curves. Employ high-resolution mass spectrometry (HRMS) to distinguish target signals from background noise .
Q. How can computational models predicting this compound’s thermodynamic properties be validated experimentally?
Compare predicted values (e.g., Gibbs free energy, partition coefficients) with experimental data from calorimetry (ITC) or solubility studies. Use bootstrapping to assess model robustness and apply AIC/BIC metrics to evaluate fit quality. Publish raw datasets and code to enable independent verification .
Methodological Guidance
- Data Presentation : Structure results using tables comparing experimental vs. computational data, with footnotes detailing statistical thresholds (e.g., p < 0.05). Include raw data in supplementary materials .
- Reproducibility : Document equipment models, software versions, and calibration logs. Share protocols via repositories like Protocols.io .
- Ethical Compliance : Align safety and data integrity practices with institutional review boards (IRBs) and funding agency mandates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
